molecular formula C11H8N2O6 B6117171 methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

methyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B6117171
M. Wt: 264.19 g/mol
InChI Key: FJBYDKWGHGAJJX-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 5-nitroisoindoline-1,3-dione (2 g, 10.41 mmol) in DMF (10 ml), K2CO3 (1.439 g, 10.41 mmol) and methyl 2-bromoacetate (1.930 ml, 20.82 mmol) were added, and the mixture was reacted under MW irradiation for 2 hr at 140° C. Then the solid K2CO3 was filtered off, the solvent was evaporated and the resulting crude was triturated with EtOH obtaining the title compound as a pale brown solid (1.8 g, 6.82 mmol, 65.5% yield, UPLC-MS purity 90%, MS/ESI+ 265.1 [MH]+) which was used without any additional purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.439 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][C:7]2=[O:14])([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:22][C:23]([O:25][CH3:26])=[O:24].CCO>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH2:22][C:23]([O:25][CH3:26])=[O:24])[C:7]2=[O:14])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(NC(C2=CC1)=O)=O
Name
Quantity
1.439 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.93 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted under MW irradiation for 2 hr at 140° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Then the solid K2CO3 was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(N(C(C2=CC1)=O)CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.82 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.